4-CHLOROMETHYLSTILBENE chemical properties and structure
4-CHLOROMETHYLSTILBENE chemical properties and structure
An In-depth Technical Guide to 4-Chloromethylstilbene: Properties, Synthesis, and Applications in Research and Development
Authored by: Gemini, Senior Application Scientist
Abstract
4-Chloromethylstilbene is a derivative of stilbene, a diarylethene core structure that has garnered significant attention in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of 4-Chloromethylstilbene, detailing its chemical structure, physicochemical properties, synthesis methodologies, and reactivity. We will explore its potential applications as a versatile intermediate in drug discovery and the development of novel functional materials. The discussion is grounded in established chemical principles and supported by peer-reviewed literature, offering researchers and drug development professionals a thorough understanding of this compound's scientific and practical significance.
Introduction: The Stilbene Scaffold and the Significance of the Chloromethyl Moiety
The stilbene scaffold, characterized by a 1,2-diphenylethylene core, is a privileged structure in drug discovery. Stilbene and its naturally occurring derivatives, such as resveratrol, exhibit a wide spectrum of biological activities, including anticancer, antioxidant, anti-inflammatory, and anti-HIV properties.[1] These compounds can exist as two geometric isomers, (E)-stilbene (trans) and (Z)-stilbene (cis), with the (E)-isomer generally being the more thermodynamically stable and often exhibiting more potent biological activity.[1]
The introduction of a chloromethyl group (-CH₂Cl) onto the stilbene framework, as in 4-Chloromethylstilbene, introduces a reactive electrophilic site. This functional group is a versatile handle for synthetic chemists, enabling the covalent attachment of the stilbene scaffold to other molecules of interest. In medicinal chemistry, the strategic incorporation of chlorine-containing functional groups can enhance a molecule's biological activity by increasing its lipophilicity, which can improve cell membrane permeability.[2] The chloromethyl group, in particular, acts as a benzyl halide, making it a potent alkylating agent for various nucleophiles such as amines, thiols, and carboxylates. This reactivity is central to its utility as a building block in the synthesis of more complex molecular architectures.
Molecular Structure and Physicochemical Properties
4-Chloromethylstilbene is systematically named 1-(chloromethyl)-4-(2-phenylethenyl)benzene.[3] It is most commonly available as the (E)- or trans-isomer.[4][5]
Chemical Structure
The structure of (E)-4-Chloromethylstilbene combines the rigid, planar stilbene backbone with a reactive chloromethyl group on one of the phenyl rings.
Figure 1: Chemical structure of (E)-4-Chloromethylstilbene.
Physicochemical Data
A summary of the key physicochemical properties of 4-Chloromethylstilbene is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₃Cl | [3] |
| Molecular Weight | 228.72 g/mol | [4][5] |
| IUPAC Name | 1-(chloromethyl)-4-(2-phenylethenyl)benzene | [3] |
| CAS Number | 150253-59-1 (predominantly trans) | [4][5] |
| Melting Point | 113-117 °C | [4] |
| Canonical SMILES | C1=CC=C(C=C1)C=CC2=CC=C(C=C2)CCl | [3] |
| InChIKey | IWJQBYQAGGHNAB-UHFFFAOYSA-N | [3] |
Synthesis of 4-Chloromethylstilbene
The synthesis of stilbene derivatives can be achieved through various olefination reactions.[1] The Wittig reaction is a widely employed and reliable method for the stereoselective synthesis of alkenes, including stilbenes.[6][7] This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide.
A plausible and efficient synthetic route to (E)-4-Chloromethylstilbene is the Wittig reaction between benzaldehyde and the ylide generated from 4-(chloromethyl)benzyltriphenylphosphonium chloride.
Synthetic Workflow: Wittig Reaction
Figure 2: A representative workflow for the synthesis of 4-Chloromethylstilbene via the Wittig reaction.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 4-(chloromethyl)benzyltriphenylphosphonium chloride
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To a solution of α,α'-dichloro-p-xylene (1 equivalent) in anhydrous toluene, add triphenylphosphine (1 equivalent).
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature. The phosphonium salt will precipitate.
-
Collect the solid by vacuum filtration, wash with cold toluene, and dry under vacuum to yield the desired phosphonium salt.
Step 2: Synthesis of (E)-4-Chloromethylstilbene
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Suspend the 4-(chloromethyl)benzyltriphenylphosphonium chloride (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C in an ice bath.
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Add a strong base, such as sodium hydride (NaH) or n-butyllithium (n-BuLi) (1.1 equivalents), portion-wise to the suspension to generate the ylide (a deep red or orange color is typically observed).
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Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add a solution of benzaldehyde (1 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
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Quench the reaction by the slow addition of water.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (E)-4-Chloromethylstilbene as a solid.
Reactivity and Applications in Drug Discovery
The primary utility of 4-Chloromethylstilbene lies in its bifunctional nature: the stilbene core provides a biologically relevant scaffold, while the chloromethyl group serves as a reactive site for further functionalization.
Key Reactions
The benzylic chloride is susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the straightforward introduction of a variety of functional groups, making it a valuable intermediate.
Figure 3: Key nucleophilic substitution reactions of 4-Chloromethylstilbene.
Application in "Click Chemistry"
A particularly powerful application of 4-Chloromethylstilbene is in the synthesis of precursors for "click chemistry," a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups.[8][9] By reacting 4-Chloromethylstilbene with sodium azide, one can synthesize 4-(azidomethyl)stilbene. This azide-functionalized stilbene can then be coupled with a terminal alkyne via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction to form a stable triazole linker.[10] This strategy is widely used in drug discovery to conjugate the stilbene pharmacophore to other bioactive molecules, peptides, or carrier systems to create novel bioconjugates or multi-target drugs.[9]
Potential as a Linker in PROTACs and Molecular Probes
The ability to connect the stilbene moiety to other molecules makes 4-Chloromethylstilbene an attractive building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs) and fluorescent molecular probes. In a PROTAC, the stilbene could potentially serve as a ligand for a protein of interest, while the chloromethyl handle allows for the attachment of a linker and an E3 ligase-binding element. As a molecular probe, the stilbene's inherent fluorescence could be modulated upon binding to a biological target, with the chloromethyl group enabling covalent attachment to that target for imaging and target identification studies.
Spectroscopic Characterization
The unambiguous identification of 4-Chloromethylstilbene requires a combination of spectroscopic techniques.[11] While specific spectra are not provided in the search results, a hypothetical analysis based on the structure is as follows:
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be complex in the aromatic region (typically δ 7.0-7.6 ppm), showing signals for the protons on both phenyl rings. A characteristic singlet for the benzylic protons of the -CH₂Cl group would be expected around δ 4.5-4.7 ppm. The vinyl protons of the trans-double bond would appear as two doublets with a large coupling constant (J ≈ 16 Hz) in the δ 6.9-7.2 ppm region.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show multiple signals in the aromatic region (δ 120-140 ppm). A distinct signal for the benzylic carbon (-CH₂Cl) would be observed around δ 45-50 ppm.
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IR (Infrared) Spectroscopy: Key vibrational bands would include C-H stretching from the aromatic rings (~3000-3100 cm⁻¹), C=C stretching from the aromatic rings and the alkene (~1450-1600 cm⁻¹), and a C-Cl stretching band (~600-800 cm⁻¹). A characteristic out-of-plane bending for the trans-alkene would be present around 960-970 cm⁻¹.
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MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak (M⁺) at m/z 228. A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) would be a key diagnostic feature.
Safety and Handling
As a reactive alkylating agent, 4-Chloromethylstilbene should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. It is classified as an irritant, and contact with skin, eyes, and the respiratory tract should be avoided.[4]
Conclusion
4-Chloromethylstilbene is a valuable and versatile chemical intermediate with significant potential in drug discovery and materials science. Its structure combines a biologically relevant stilbene scaffold with a reactive chloromethyl group, enabling its use as a building block for the synthesis of complex molecules. The methodologies for its synthesis are well-established, and its reactivity allows for a wide range of chemical transformations. For researchers and scientists in the field of drug development, 4-Chloromethylstilbene represents a powerful tool for creating novel therapeutics, molecular probes, and advanced materials.
References
-
PubChem. 4-Chloromethylstilbene. National Center for Biotechnology Information. [Link]
-
Chemdad Co., Ltd. 4-CHLOROMETHYLSTILBENE 95. [Link]
-
PubChem. 4-Chlorostilbene. National Center for Biotechnology Information. [Link]
-
Kumar, A., et al. Synthetic approaches toward stilbenes and their related structures. Chemistry Central Journal, 2017. [Link]
-
Shriner, R. L., & Berger, A. trans-STILBENE. Organic Syntheses. [Link]
-
Patai, S. Stilbenes Preparation and Analysis. Wiley-VCH, 2009. [Link]
-
Refubium. Syntheses - 3.1 Synthesis of Stilbene Derivatives. Freie Universität Berlin. [Link]
- Google Patents.
-
PubChem. Spectral Information in PubChem. National Center for Biotechnology Information. [Link]
-
Pathak, T. P., et al. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 2021. [Link]
-
ChemComplete. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube, 2019. [Link]
-
ChemComplete. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6. YouTube, 2020. [Link]
-
The Organic Chemistry Tutor. Structure Determination from Spectra (4) (H NMR, C NMR, IR) [Alkyl Halides, Nitriles, and Carbonyls]. YouTube, 2021. [Link]
-
ResearchGate. NMR, mass spectroscopy, IR - finding compound structure? [Link]
-
Jiang, X., et al. Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 2019. [Link]
-
OUCI. Recent applications of click chemistry in drug discovery. [Link]
-
ResearchGate. Recent applications of click chemistry in drug discovery. [Link]
-
MDPI. N-(3-chlorophenethyl)-4-nitrobenzamide. Molbank, 2023. [Link]
Sources
- 1. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Chloromethylstilbene | C15H13Cl | CID 3530988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-CHLOROMETHYLSTILBENE 95 One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. 4-氯甲基芪,主要为反式 95% | Sigma-Aldrich [sigmaaldrich.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 8. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Recent applications of click chemistry in drug discovery [ouci.dntb.gov.ua]
- 11. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]
